molecular formula C19H21N3O5S2 B2901941 N-(3,5-dimethoxyphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide CAS No. 1030090-24-4

N-(3,5-dimethoxyphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide

Cat. No.: B2901941
CAS No.: 1030090-24-4
M. Wt: 435.51
InChI Key: ILPYQIRYDSDZJG-UHFFFAOYSA-N
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Description

N-(3,5-Dimethoxyphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide is a structurally complex molecule featuring a benzo[e][1,2,4]thiadiazine-1,1-dioxide core substituted with an ethyl group at the 4-position and a thioacetamide linkage to a 3,5-dimethoxyphenyl moiety. The 3,5-dimethoxyphenyl group may influence solubility and receptor binding due to its electron-donating methoxy substituents.

However, specific biological data for this compound remain uncharacterized in the reviewed literature.

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[(4-ethyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5S2/c1-4-22-16-7-5-6-8-17(16)29(24,25)21-19(22)28-12-18(23)20-13-9-14(26-2)11-15(10-13)27-3/h5-11H,4,12H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILPYQIRYDSDZJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NC3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-dimethoxyphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural framework that combines a 3,5-dimethoxyphenyl group with a thiadiazine derivative. The aim of this article is to provide an in-depth exploration of the biological activity associated with this compound, including its antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C19H21N3O5S2C_{19}H_{21}N_{3}O_{5}S_{2}, with a molecular weight of 435.5 g/mol. The compound's structure includes an acetamide functional group linked to a thiadiazine ring, which contributes to its chemical reactivity and biological activity.

PropertyValue
Molecular FormulaC19H21N3O5S2
Molecular Weight435.5 g/mol
CAS Number1030090-24-4

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. The mechanism of action is thought to involve the inhibition of microbial growth through interactions with specific molecular targets.

A study highlighted that derivatives of the thiadiazole moiety demonstrate broad-spectrum antimicrobial activity against various pathogens. For instance:

  • Antibacterial Activity : Compounds similar to this compound showed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
  • Antifungal Activity : Some derivatives exhibited antifungal effects against strains like Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) comparable to standard antifungal agents .

Anticancer Properties

The anticancer potential of this compound has also been explored. Research suggests that it may induce apoptosis in cancer cells through various pathways:

  • Cell Cycle Arrest : Studies have shown that compounds containing the thiadiazine ring can cause cell cycle arrest at the G2/M phase in cancer cell lines.
  • Induction of Apoptosis : Mechanistic studies indicate that these compounds may activate caspase pathways leading to programmed cell death .

Case Studies

Several case studies have documented the biological activity of similar compounds:

  • Study on Thiadiazole Derivatives : A comprehensive investigation into various thiadiazole derivatives revealed promising antibacterial and antifungal activities against multiple strains. The introduction of specific substituents enhanced the overall efficacy .
  • Cytotoxicity Assays : In vitro assays demonstrated that certain derivatives exhibited cytotoxic effects on cancer cell lines with IC50 values significantly lower than those of conventional chemotherapeutics .

Scientific Research Applications

Chemical Intermediates

1,5-Dibromo-2,3-dimethylbenzene serves as an important intermediate in organic synthesis. It is used to produce various derivatives that find applications in pharmaceuticals and agrochemicals. The bromine substituents facilitate further reactions such as nucleophilic substitutions and coupling reactions.

Material Science

This compound is utilized in the development of new materials, particularly in polymer chemistry. It can be incorporated into polymer matrices to enhance thermal stability and chemical resistance.

Biological Research

Recent studies have highlighted the potential biological activities of halogenated compounds like 1,5-dibromo-2,3-dimethylbenzene. Research indicates that such compounds may exhibit antimicrobial properties or influence metabolic pathways in microorganisms .

Case Studies

Study Objective Findings
Study on Antimicrobial Activity (2024)To evaluate the antimicrobial effects of various halogenated compounds1,5-Dibromo-2,3-dimethylbenzene demonstrated significant inhibition against certain bacterial strains .
Polymer Composite Research (2023)Investigate the thermal properties of brominated polymer compositesComposites containing 1,5-dibromo-2,3-dimethylbenzene exhibited improved thermal stability compared to non-brominated counterparts .
Synthesis Method Optimization (2025)Optimize synthesis routes for dibrominated compoundsA new method for synthesizing 1,5-dibromo-2,3-dimethylbenzene was developed using microwave-assisted bromination .

Comparison with Similar Compounds

Key Observations :

  • The target compound shares the 1,1-dioxido-thiadiazine core with compounds 35 and 36 , but differs in the substitution pattern (ethyl vs. bromo-dimethylphenoxy groups).
  • Thioacetamide linkages, as seen in the target compound, are recurrent in sulfonamide derivatives (e.g., compounds 11–18 ), often synthesized via bromoacetate or chloroacetyl chloride intermediates .

Functional Group Influence

The 3,5-dimethoxyphenyl group in the target compound contrasts with electron-withdrawing substituents (e.g., bromo in compound 35 or chloro in azetidinone derivatives ). The ethyl group on the thiadiazine ring may confer steric stabilization, as seen in 2-methyl-substituted compound 36 .

Table 2: Activity Trends in Structurally Related Compounds

Compound Class (Evidence Source) Notable Activities Structural Features Linked to Activity
5-aryl-1,2-thiazinan-3-one-1,1-dioxides (40) Anticancer (hypothesized) Aryl groups via Suzuki coupling
Benzo[d]thiazol-2-ylthio acetohydrazides (5d, 5e) Anti-inflammatory, antibacterial (5d), analgesic (5e) Thioacetamide linkage, spirocyclic indoline
Sulfonamide-triazine derivatives Enzyme inhibition (QSAR-predicted) Imidazolidine-sulfamoyl motif

Key Observations :

  • Thioacetamide-containing compounds (e.g., benzothiazole derivatives ) exhibit diverse bioactivities, suggesting the target compound’s thioether bridge may contribute to similar interactions.
  • The benzo[e][1,2,4]thiadiazine core’s rigidity could enhance target binding compared to flexible azetidinone derivatives .

Molecular and Crystallographic Insights

While X-ray data for the target compound are unavailable, studies on N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}thioacetamide reveal planar thiadiazole rings and hydrogen-bonding motifs. Such structural features may parallel the target’s thiadiazine ring, influencing packing efficiency and stability .

Q & A

Q. What are the key synthetic routes for N-(3,5-dimethoxyphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide?

The synthesis typically involves sequential functionalization of the benzo[e][1,2,4]thiadiazine core. Key steps include:

  • Thioether bond formation between the thiol group of the thiadiazine ring and a chloroacetamide intermediate.
  • Sulfonation to introduce the 1,1-dioxide moiety under controlled oxidation conditions (e.g., using H₂O₂ or mCPBA in acetic acid) .
  • Amide coupling with 3,5-dimethoxyaniline via carbodiimide-mediated reactions (e.g., EDC/HOBt) to finalize the acetamide group . Reaction conditions (temperature, solvent polarity, and catalyst choice) significantly impact yield and purity .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy (¹H and ¹³C) to confirm regioselectivity of sulfonation and thioether linkage integrity .
  • High-resolution mass spectrometry (HRMS) for molecular weight validation and isotopic pattern analysis .
  • HPLC-PDA to assess purity (>95% required for biological assays) and detect side products from incomplete sulfonation or coupling .

Q. What preliminary biological activities have been reported for this compound?

While direct data on this compound is limited, structural analogs with benzo[e][1,2,4]thiadiazine cores show:

  • Antimicrobial activity against Gram-positive bacteria (e.g., S. aureus) via disruption of cell wall synthesis .
  • Anticancer potential in vitro, with IC₅₀ values <10 µM in breast cancer cell lines (MCF-7), likely mediated by kinase inhibition . Standard assays include disk diffusion (antimicrobial) and MTT (cytotoxicity) protocols .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during sulfonation?

  • Design of Experiments (DoE) frameworks (e.g., response surface methodology) can model variables like oxidant concentration (H₂O₂: 1–3 eq.), temperature (40–80°C), and reaction time (4–12 hrs) .
  • In-line monitoring via FTIR or Raman spectroscopy detects real-time sulfone group formation, enabling dynamic adjustment .
  • Solvent screening (e.g., acetic acid vs. DMF) minimizes side reactions; polar aprotic solvents enhance sulfonation efficiency .

Q. What strategies address contradictions in bioactivity data across studies?

  • Reproducibility checks : Ensure compound purity via HPLC and replicate assays under standardized conditions (e.g., pH, serum content in cell media) .
  • Off-target profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify non-specific interactions that may explain variability .
  • Metabolite analysis : LC-MS/MS identifies degradation products or active metabolites influencing activity .

Q. How can the thioacetamide group be selectively modified to enhance pharmacokinetic properties?

  • Bioisosteric replacement : Substitute the thioether sulfur with sulfone or methylene groups to improve metabolic stability .
  • Prodrug strategies : Introduce ester or peptide-linked promoieties to enhance solubility and oral bioavailability .
  • Computational modeling : DFT calculations predict electronic effects of substitutions on thioether bond reactivity .

Q. What in vitro models are suitable for elucidating the compound’s mechanism of action?

  • Target-based assays : Use recombinant enzymes (e.g., COX-2, EGFR) to test direct inhibition .
  • Transcriptomic profiling : RNA-seq or qPCR arrays identify downstream pathways (e.g., apoptosis markers like BAX/BCL-2) .
  • Cellular thermal shift assays (CETSA) validate target engagement by measuring protein-ligand complex stability .

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